molecular formula C9H20ClNO B1388811 4-(2-Ethoxyethyl)piperidine hydrochloride CAS No. 1185299-81-3

4-(2-Ethoxyethyl)piperidine hydrochloride

Cat. No.: B1388811
CAS No.: 1185299-81-3
M. Wt: 193.71 g/mol
InChI Key: JCPJBVUIQXVBCD-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethyl)piperidine hydrochloride (CAS: 1185299-81-3) is a piperidine derivative featuring a 2-ethoxyethyl substituent at the 4-position of the heterocyclic ring. Its molecular formula is C₉H₂₀ClNO (or C₉H₁₉NO·HCl), with a molecular weight of approximately 194.45 g/mol (calculated). The compound is primarily used in industrial and scientific research, as indicated in its safety data sheet (SDS) . The ethoxyethyl group introduces moderate lipophilicity, influencing its solubility and reactivity compared to other piperidine-based compounds.

Properties

IUPAC Name

4-(2-ethoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-2-11-8-5-9-3-6-10-7-4-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPJBVUIQXVBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-81-3
Record name Piperidine, 4-(2-ethoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 4-(2-Ethoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-ethoxyethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Ethoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Proteomics Research

4-(2-Ethoxyethyl)piperidine hydrochloride is utilized in proteomics for the alkylation of cysteine residues in proteins. This modification enhances protein stability and solubility, which is essential for downstream applications such as protein crystallization and interaction studies. By masking unwanted cysteine reactivity, researchers can investigate specific cysteine roles in protein function more effectively.

Pharmacological Studies

The compound exhibits potential as an analgesic and anti-bacterial agent . Its analgesic properties may involve modulation of neurotransmitter systems related to pain perception, while its anti-bacterial activity suggests interactions with bacterial cell membranes or metabolic pathways. Clinical trials have indicated that derivatives of this compound demonstrate effectiveness as local anesthetics and antiarrhythmic agents, highlighting its therapeutic potential .

Cellular Effects

Research shows that 4-(2-Ethoxyethyl)piperidine hydrochloride can influence cellular processes by modulating signaling pathways and gene expression. It has been observed to affect enzyme activity involved in metabolic pathways, leading to changes in metabolite levels.

Case Study 1: Local Anesthetic Properties

A study investigated the local anesthetic potency of derivatives of 4-(2-Ethoxyethyl)piperidine hydrochloride. Results showed that these compounds exhibited significant anesthetic effects comparable to established agents like bupivacaine, indicating their potential for clinical applications .

Case Study 2: Proteomics Applications

In proteomics research, the alkylation of cysteine residues using this compound improved protein stability during purification processes. This application is crucial for studying protein interactions and functions, facilitating advancements in drug development.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. The ethoxyethyl group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively . The piperidine ring can interact with various binding sites on proteins, modulating their activity and function.

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • Key Differences: The diphenylmethoxy group is bulkier and more lipophilic than the ethoxyethyl substituent, reducing aqueous solubility. Acute toxicity data are unspecified, but delayed health effects (e.g., inhalation hazards) are noted . Environmental impact remains unstudied .

4-(4-Methylbenzoyl)piperidine Hydrochloride

  • Molecular Formula: C₁₃H₁₈ClNO
  • Molecular Weight : 239.74 g/mol
  • Key Differences :
    • The aromatic benzoyl group enhances hydrophobicity and may increase metabolic stability.
    • Applications include pharmaceutical intermediates, contrasting with the industrial/research focus of the target compound.

4-[2-(3-(Trifluoromethyl)phenoxy)ethyl]piperidine Hydrochloride

  • Molecular Formula: C₁₄H₁₈F₃ClNO
  • Key Differences :
    • The trifluoromethyl group is strongly electron-withdrawing, improving resistance to oxidative metabolism .
    • Higher halogen content may elevate environmental persistence compared to the ethoxyethyl analog.

4-(4-Nitrophenyl)piperidine Hydrochloride

  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 242.70 g/mol
  • Key Differences :
    • The nitro group is electron-withdrawing, enhancing reactivity in electrophilic substitutions.
    • Used in chemical synthesis due to its nitro functional group, unlike the ethoxyethyl derivative’s industrial applications.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituent LogP (Predicted) Water Solubility
4-(2-Ethoxyethyl)piperidine HCl Ether (ethoxyethyl) ~1.5 Moderate
4-(Diphenylmethoxy)piperidine HCl Aromatic (diphenylmethoxy) ~3.8 Low
4-(4-Nitrophenyl)piperidine HCl Nitro (electron-withdrawing) ~0.9 High
  • Ether vs. Aromatic Groups : Ethoxyethyl provides balanced lipophilicity, while diphenylmethoxy drastically reduces solubility.
  • Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents lower electron density, affecting binding in biological systems .

Toxicity and Regulatory Profiles

Compound Acute Toxicity Environmental Impact Regulatory Status
4-(2-Ethoxyethyl)piperidine HCl Not specified Unknown Industrial/research use
4-(Diphenylmethoxy)piperidine HCl Harmful (delayed effects) Unstudied Restricted in some regions
Dyclonine HCl (4-butoxy analog) Low systemic toxicity Not a marine pollutant Approved for medical use
  • The ethoxyethyl compound’s safety profile is less defined compared to dyclonine, a clinically used local anesthetic .

Biological Activity

4-(2-Ethoxyethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This compound, with the molecular formula C9H19NO•HCl and a molecular weight of 193.72, is synthesized through the reaction of piperidine with 2-ethoxyethanol under acidic conditions, typically using hydrochloric acid to form the hydrochloride salt.

The biological activity of 4-(2-Ethoxyethyl)piperidine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as proteins and enzymes. The ethoxyethyl group enhances the compound's capacity to penetrate biological membranes, facilitating its action on various targets. This mechanism is crucial for its applications in pharmacology, particularly in the development of therapeutics.

Pharmacological Applications

Research indicates that derivatives of piperidine, including 4-(2-Ethoxyethyl)piperidine hydrochloride, are explored for several pharmacological activities:

  • Local Anesthetic Properties : Compounds similar to 4-(2-Ethoxyethyl)piperidine hydrochloride have been investigated for their potential as local anesthetics. For instance, studies have shown that related compounds exhibit significant anesthetic effects, comparable to established agents like bupivacaine and ropivacaine .
  • Antiarrhythmic Activity : Clinical trials involving piperidine derivatives have demonstrated efficacy as antiarrhythmic agents. The compound's ability to modulate ion channels could provide therapeutic benefits in managing arrhythmias .
  • Antimicrobial Activity : Some studies have identified piperidine derivatives as potential antimicrobial agents. The structural modifications in compounds like 4-(2-Ethoxyethyl)piperidine hydrochloride may enhance their activity against various pathogens .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of this compound:

  • Toxicity Assessment : Acute toxicity studies performed on laboratory mice and rats indicated that the compound has a relatively safe profile at certain dosages. The lethal dose (LD50) was determined through subcutaneous administration, with observations made over a 14-day period .
  • Anesthetic Efficacy : In animal models (e.g., guinea pigs and rabbits), the local anesthetic activity was assessed through infiltration anesthesia techniques. Results showed that 4-(2-Ethoxyethyl)piperidine hydrochloride provided effective analgesia comparable to traditional anesthetics .
  • Pharmacodynamic Studies : Research on the pharmacodynamics of related piperidine derivatives highlighted their ability to inhibit platelet aggregation and modulate neurotransmitter receptors, suggesting potential applications in antiplatelet therapy and psychopharmacology .

Comparative Analysis

To better understand the unique properties of 4-(2-Ethoxyethyl)piperidine hydrochloride, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
4-(2-Methoxyethyl)piperidine hydrochlorideMethoxy groupLocal anesthetic properties
4-(2-Hydroxyethyl)piperidine hydrochlorideHydroxy groupEnhanced solubility; potential antimicrobial activity
Kazcaine (1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl benzoate)Ethynyl groupLocal anesthetic and antiarrhythmic effects

The distinct ethoxyethyl substitution in 4-(2-Ethoxyethyl)piperidine hydrochloride differentiates it from other piperidine derivatives, influencing its solubility, membrane penetration, and overall biological activity.

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodYield (%)Purity (%)Key Reference
Alkylation + HCl salt75–8598–99
Reductive Amination65–7095–97

Basic: How is the purity of 4-(2-Ethoxyethyl)piperidine hydrochloride determined in academic research?

Methodological Answer:
Purity is assessed using:

  • Titration: Non-aqueous titration with 0.1M HClO₄ in glacial acetic acid, using crystal violet as an indicator (accuracy ±1%) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Peaks for the ethoxyethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) confirm structural integrity .
    • HPLC: Reverse-phase C18 column, mobile phase: acetonitrile/0.1% TFA (85:15), UV detection at 254 nm .

Critical Note: Residual solvents (e.g., ethanol) are quantified via GC-MS to meet ICH guidelines (<0.5% w/w) .

Advanced: What computational strategies predict the reactivity of 4-(2-Ethoxyethyl)piperidine hydrochloride in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations: Gaussian 16 software with B3LYP/6-31G(d) basis set models the electron density of the piperidine nitrogen and ethoxyethyl group. The LUMO map identifies nucleophilic attack sites .
  • Molecular Dynamics (MD): Simulations in explicit solvent (water/ethanol) predict solvation effects on reaction rates. For example, the ethoxy group’s hydrophilicity increases solubility but reduces electrophilicity .

Q. Table 2: Calculated Reactivity Parameters

ParameterValue (kJ/mol)Reference
Activation Energy (Eₐ)85.2
ΔG (Solvation)-12.4

Advanced: How do structural ambiguities in 4-(2-Ethoxyethyl)piperidine hydrochloride derivatives arise, and what techniques resolve them?

Methodological Answer:
Ambiguity Sources:

  • Stereochemistry: Ethoxyethyl group orientation (axial/equatorial) affects pharmacological activity .
  • Polymorphism: Hydrochloride salt forms may crystallize in multiple habits (e.g., monoclinic vs. orthorhombic) .

Resolution Techniques:

  • X-Ray Crystallography: Single-crystal analysis confirms absolute configuration and salt form .
  • Solid-State NMR: ¹³C CP/MAS distinguishes polymorphs by chemical shift differences (Δδ > 1 ppm) .

Advanced: What pharmacological targets are hypothesized for 4-(2-Ethoxyethyl)piperidine derivatives?

Methodological Answer:

  • μ-Opioid Receptor (MOR): Docking studies (AutoDock Vina) suggest the piperidine nitrogen binds Asp147 via hydrogen bonding, similar to meperidine .
  • Sigma-1 Receptor: Ethoxyethyl side chain’s hydrophobicity may enhance membrane permeability, enabling CNS activity .

Experimental Validation:

  • In Vitro Binding Assays: Radioligand displacement (³H-DAMGO for MOR, ³H-(+)-Pentazocine for Sigma-1) quantifies IC₅₀ values .

Basic: What safety protocols are critical for handling 4-(2-Ethoxyethyl)piperidine hydrochloride?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles (EN166 standard) .
  • Ventilation: Use fume hoods (≥0.5 m/s airflow) to prevent inhalation of HCl vapors .
  • Spill Management: Neutralize with sodium bicarbonate, then adsorb with vermiculite .

Storage:

  • Anhydrous conditions (desiccator with silica gel) prevent deliquescence .
  • Temperature: –20°C in amber vials to avoid photodegradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Ethoxyethyl)piperidine hydrochloride
Reactant of Route 2
4-(2-Ethoxyethyl)piperidine hydrochloride

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